

Structural Analysis of the KRAS G12C Inhibitor Complex: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 44

Cat. No.: B12406566

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Disclaimer: The specific designation "inhibitor 44" is not prominently found in the reviewed literature. This guide will focus on the well-characterized and clinically relevant KRAS G12C inhibitor Adagrasib (MRTX849) as a representative example to provide a comprehensive structural and functional analysis. The principles and methodologies described are broadly applicable to the study of other covalent KRAS G12C inhibitors.

Introduction

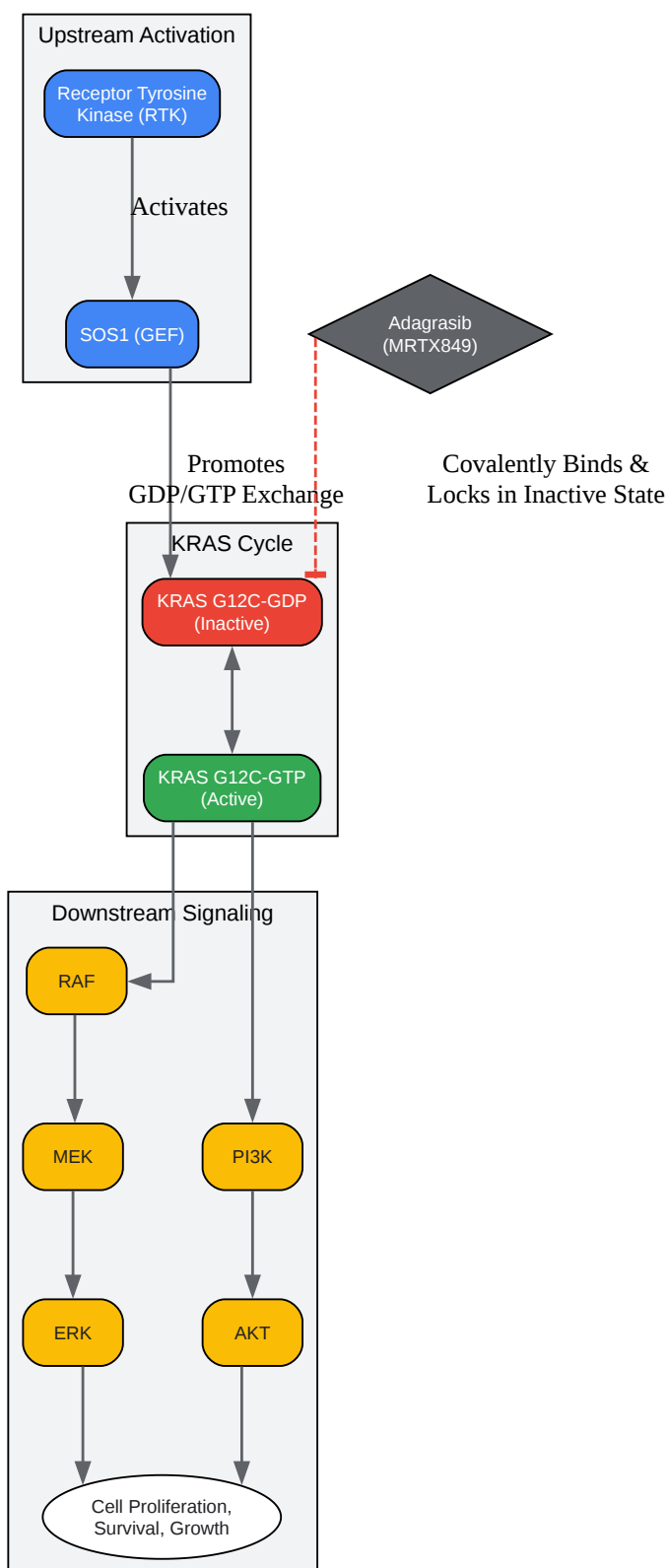
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.^[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.^{[2][3]} This mutation, which substitutes a glycine with a cysteine at codon 12, has paved the way for the development of targeted covalent inhibitors that trap the KRAS protein in its inactive, GDP-bound state.^[4] This guide provides an in-depth technical overview of the structural analysis of the KRAS G12C protein in complex with the inhibitor Adagrasib (MRTX849).

The KRAS Signaling Pathway and Mechanism of Inhibition

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by guanine nucleotide exchange factors (GEFs), which promote the

exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[5] The G12C mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS and constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which drive tumorigenesis.[5][6]

Adagrasib and other similar KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue (Cys12) in the Switch-II pocket of the protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[6]



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KRAS G12C signaling pathway and mechanism of Adagrasib inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for Adagrasib (MRTX849) from various studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line	Assay
IC50	4.7 nM	MIA PaCa-2	Cell Proliferation
IC50	14 nM	NCI-H358	Cell Proliferation
Selectivity	>1000-fold	Kinase Panel	Kinase Inhibition

Data compiled from multiple sources.[\[6\]](#)

Table 2: Kinetic Parameters of Covalent Modification

Parameter	Value	Method
kinact/KI	35 mM-1s-1	LC-MS

kinact/KI represents the efficiency of covalent bond formation.

Structural Analysis of the KRAS G12C-Adagrasib Complex

The crystal structure of KRAS G12C in complex with Adagrasib (PDB ID: 6UT0) reveals the detailed molecular interactions that underpin its inhibitory activity. Adagrasib binds to a cryptic pocket located beneath the Switch II region, which is only accessible in the GDP-bound state.

Key Structural Features:

- Covalent Bond:** The acrylamide warhead of Adagrasib forms an irreversible covalent bond with the sulfhydryl group of the Cys12 residue.
- Switch II Pocket Occupancy:** The inhibitor occupies the Switch-II pocket, sterically hindering the conformational changes required for GTP binding and activation.

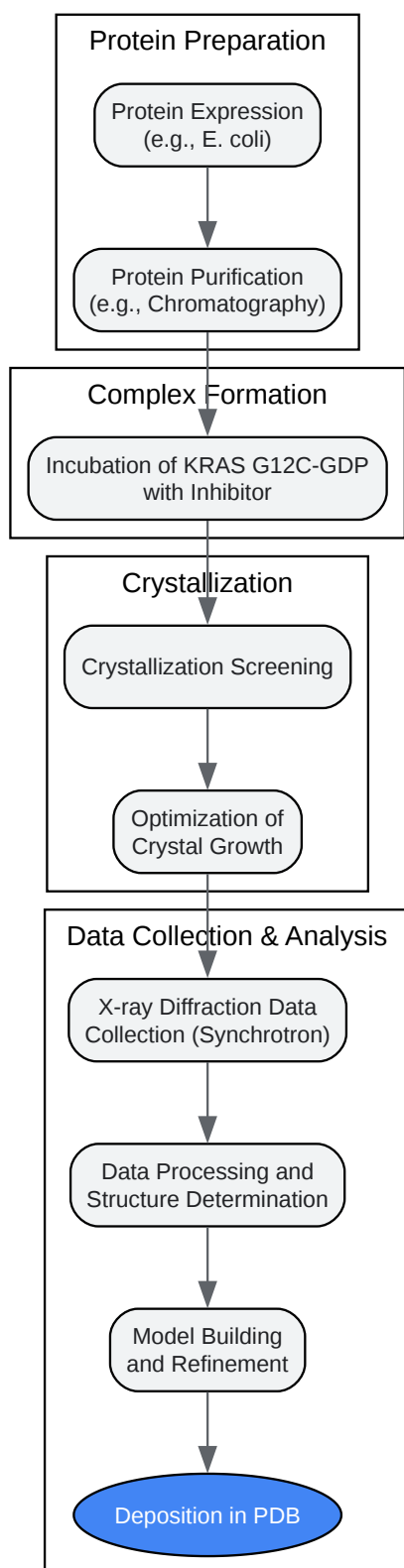
- **Hydrogen Bonds:** The molecule forms several hydrogen bonds with residues in the binding pocket, including His95, which is unique to KRAS and contributes to the inhibitor's selectivity.
- **Conformational Locking:** By binding to this pocket and forming a covalent adduct, Adagrasib effectively locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins like RAF.[6]

Experimental Protocols

This section outlines the general methodologies employed for the structural and functional characterization of KRAS G12C inhibitors.

X-ray Crystallography

The determination of the three-dimensional structure of the KRAS G12C-inhibitor complex is crucial for understanding its mechanism of action and for structure-based drug design.



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